molecular formula C14H15BrN2O2 B13912541 Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Cat. No.: B13912541
M. Wt: 323.18 g/mol
InChI Key: VCQHZYFTOIPRNS-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by the introduction of a cyano group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced using reagents like sodium cyanide (NaCN) under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate often involve large-scale bromination and cyanation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted isoindoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxo derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate. For example, inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) derived from this compound can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of both a bromine atom and a cyano group on the isoindoline ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3

InChI Key

VCQHZYFTOIPRNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br

Origin of Product

United States

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